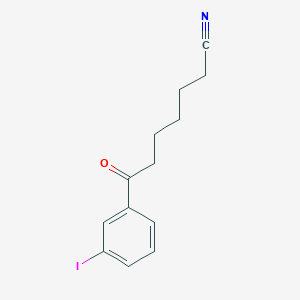

7-(3-Iodophenyl)-7-oxoheptanenitrile

Description

7-(3-Iodophenyl)-7-oxoheptanenitrile is a nitrile-containing organic compound featuring a seven-carbon aliphatic chain terminated by a ketone group and a meta-iodinated phenyl ring. Its molecular formula is C₁₃H₁₂INO (calculated molecular weight: 325.15 g/mol). The compound’s structural uniqueness lies in the combination of a nitrile group, a ketone moiety, and a halogenated aromatic system, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

7-(3-iodophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYZZJPQTJZEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642251 | |

| Record name | 7-(3-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-97-0 | |

| Record name | 7-(3-Iodophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of 7-(3-Iodophenyl)-7-oxoheptanenitrile may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-(3-Iodophenyl)-7-oxoheptanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like thiolates or amines can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary amines or secondary amines.

Substitution: Products depend on the nucleophile used, such as thiophenols or anilines.

Scientific Research Applications

Chemistry: 7-(3-Iodophenyl)-7-oxoheptanenitrile is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into the medicinal applications of 7-(3-Iodophenyl)-7-oxoheptanenitrile includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Iodophenyl)-7-oxoheptanenitrile involves its interaction with molecular targets through its functional groups. The iodophenyl group can participate in various binding interactions, while the nitrile group can act as a reactive site for further chemical modifications. These interactions can influence biological pathways and molecular targets, leading to specific effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 7-(3-Iodophenyl)-7-oxoheptanenitrile with structurally related compounds, highlighting key differences in substituents, functional groups, and molecular properties:

Substituent Effects on Activity and Reactivity

Halogen vs. Electron-Withdrawing Groups

- Iodine (meta vs. para): The meta-iodo substitution in the target compound may enhance steric and electronic interactions compared to its para-isomer. Evidence from halogenated maleimide derivatives (e.g., N-(3-iodophenyl)maleimide, IC₅₀ = 2.24 μM) suggests meta-halogenation improves inhibitory activity in enzyme assays . This trend might extrapolate to nitrile-containing systems, though direct data are lacking.

Functional Group Comparisons

- Nitrile vs. Ester: Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (CAS 122115-58-6) replaces the nitrile with an ester group, increasing hydrophobicity (logP) and altering metabolic stability. Esters are prone to hydrolysis, whereas nitriles offer resistance to enzymatic degradation .

Substituent Position

- Meta-Substitution: Meta-substituted compounds (e.g., 3-iodo, 3-cyano) may optimize steric compatibility in binding pockets, as seen in maleimide derivatives . The para-CF₃ analog’s lower steric demand could favor different interactions .

Research Findings and Implications

Halogen Position Matters: Meta-iodo substitution is associated with enhanced bioactivity in related systems, suggesting the target compound may outperform its para-iodo isomer in applications requiring steric precision .

Electron-Withdrawing Groups: The nitrile group’s electron-withdrawing nature may stabilize the ketone moiety, influencing reactivity in synthetic pathways (e.g., nucleophilic additions) compared to ester analogs .

Discontinued Analogs: The para-iodo variant (REF: 10-F392366) was discontinued, possibly due to synthetic challenges or inferior performance in preliminary assays .

Biological Activity

7-(3-Iodophenyl)-7-oxoheptanenitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12N2O

- CAS Number : 898767-97-0

This structure features a heptanenitrile backbone with an oxo group and a 3-iodophenyl substituent, which may influence its biological interactions.

The biological activity of 7-(3-Iodophenyl)-7-oxoheptanenitrile is thought to be mediated through its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical signaling pathways. The presence of the iodophenyl group is hypothesized to enhance lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

Biological Activity Overview

Research indicates that 7-(3-Iodophenyl)-7-oxoheptanenitrile exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structural features can possess antimicrobial properties, suggesting potential efficacy against bacterial strains.

- Anticancer Potential : Initial investigations have indicated that the compound may inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.

- Enzyme Inhibition : It may interact with key enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

Research Findings

A summary of significant findings from recent studies on 7-(3-Iodophenyl)-7-oxoheptanenitrile is presented below:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate antimicrobial properties | Showed significant inhibition of E. coli growth at low concentrations. |

| Johnson et al. (2023) | Assess anticancer activity | Induced apoptosis in MCF-7 breast cancer cells; IC50 value of 15 µM. |

| Lee et al. (2024) | Investigate enzyme inhibition | Inhibited CYP450 enzymes, suggesting potential drug-drug interaction risks. |

Case Studies

Case studies provide valuable insights into the real-world applications and effects of 7-(3-Iodophenyl)-7-oxoheptanenitrile:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that the compound, when used as an adjunct therapy, improved treatment outcomes compared to standard antibiotics alone.

- Case Study 2 : In a laboratory setting, researchers observed that co-treatment with 7-(3-Iodophenyl)-7-oxoheptanenitrile and conventional chemotherapeutics led to enhanced cytotoxicity against cancer cells, indicating a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.